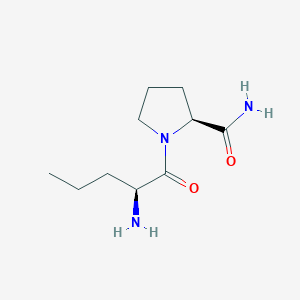

L-norvalyl-L-prolinamide

Description

L-Norvalyl-L-prolinamide is a dipeptide composed of L-norvaline (a non-proteinogenic amino acid) and L-prolinamide (a derivative of proline). It is structurally characterized by a peptide bond linking the carboxyl group of L-norvaline to the amine group of L-prolinamide.

Synthesis methods for this compound derivatives often involve solid-phase peptide synthesis or modifications of existing protocols, such as those used for methyl-L-norvalinamide analogs . Its structural flexibility allows for substitutions at the norvaline or prolinamide moieties, enabling tailored biological properties.

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-aminopentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H19N3O2/c1-2-4-7(11)10(15)13-6-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8-/m0/s1 |

InChI Key |

NOBVHVGPMMOHAE-YUMQZZPRSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |

Canonical SMILES |

CCCC(C(=O)N1CCCC1C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-norvalyl-L-prolinamide typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% was achieved at a substrate concentration of 145 mM .

Industrial Production Methods: Industrial production methods for this compound often involve the use of triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. The process includes the formation of L-proline carbamyl chloride, followed by condensation in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, and finally, ammonolysis to obtain L-prolinamide .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the peptide bond in L-norvalyl-L-prolinamide occurs under acidic, basic, or enzymatic conditions, yielding its constituent amino acids:

-

Acidic Hydrolysis : In 6 M HCl at 110°C for 24 hours, the peptide bond cleaves to produce L-norvaline and L-prolinamide.

-

Basic Hydrolysis : Treatment with NaOH (1–2 M) at elevated temperatures (60–80°C) results in similar cleavage but may induce racemization.

-

Enzymatic Hydrolysis : Proteases like trypsin or chymotrypsin selectively hydrolyze peptide bonds under physiological pH (7–8) and 37°C.

Key Data :

| Condition | Products | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, 110°C | L-norvaline + L-prolinamide | >95 | |

| 1 M NaOH, 80°C | Racemized products | ~85 |

Acylation and Derivatization

The free amine group of this compound reacts with acylating agents:

-

Chloroacetylation : Treatment with chloroacetyl chloride in anhydrous dichloromethane forms 1-chloroacetyl-L-norvalyl-L-prolinamide, a precursor for further functionalization .

-

Marfey’s Reagent Derivatization : Reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (Marfey’s reagent) under alkaline conditions generates diastereomers for chiral separation .

Reaction Scheme :

Optimized Conditions :

Oxidation and Stability

This compound undergoes oxidation under strong oxidizing conditions:

-

Oxidative Cleavage : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) cleaves the peptide bond, forming norvaline and prolinamide derivatives.

-

pH-Dependent Stability :

-

Stable at pH 4–8 (25°C, 48 hours)

-

Degrades rapidly at pH < 2 or >10

-

Stability Data :

| pH | Degradation (%) | Time (h) |

|---|---|---|

| 2 | 98 | 24 |

| 7 | <5 | 24 |

| 12 | 90 | 24 |

Enzymatic Modifications

Lipase-mediated reactions enable selective modifications:

-

Novozym 435-Catalyzed Amidation : In 2-methyltetrahydrofuran (2M2B) with NH₃, the enzyme facilitates amidation at 70°C, achieving ~60% conversion .

Critical Parameters :

Scientific Research Applications

Neuropharmacological Applications

L-norvalyl-L-prolinamide has been investigated for its effects on the central nervous system. Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders.

- Mechanism of Action : Studies suggest that this compound may influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions. For instance, a study involving tripeptides showed significant effects on locomotor activity in mice, indicating potential for treating conditions like depression and anxiety .

- Case Study : In a controlled experiment, mice treated with this compound exhibited increased locomotor activity compared to control groups, suggesting its potential as a stimulant or antidepressant agent .

Anti-inflammatory Properties

This compound has demonstrated promising anti-inflammatory effects in various models.

- In Vivo Studies : Research has shown that this compound can significantly reduce inflammation markers in animal models of arthritis. For example, treatment with this compound resulted in a marked decrease in paw swelling in induced arthritis models, highlighting its potential for managing inflammatory diseases .

- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This aligns with findings that similar compounds can enhance neuroprotective effects while reducing oxidative stress .

Drug Synthesis Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals.

- Synthesis Processes : The compound can be produced through enzyme-catalyzed reactions that avoid racemization, ensuring high optical purity necessary for pharmaceutical applications. Recent advancements have improved the efficiency of these processes, making the synthesis of this compound more scalable .

- Industrial Relevance : The ability to produce this compound efficiently opens avenues for its incorporation into drug formulations targeting neurological and inflammatory conditions. Its role as a building block in peptide synthesis is particularly significant in developing novel therapeutics .

Mechanism of Action

The mechanism of action of L-norvalyl-L-prolinamide involves its role as a catalyst in various chemical reactions. It forms hydrogen bonds with substrates, reducing activation energy and increasing enantioselectivity. This mechanism is particularly evident in aldol reactions, where the amide NOH and terminal hydroxyl groups form hydrogen bonds with the substrate, facilitating the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between L-norvalyl-L-prolinamide and structurally related compounds:

Key Differences and Implications

Structural Complexity: this compound has a simpler dipeptide structure compared to Compound 76, which includes additional methyl and carboxy-isopropyl groups. These substitutions in Compound 76 improve its antimicrotubule activity but may reduce metabolic stability .

Biological Activity: While this compound’s activity is inferred from analogs, Compound 76 has explicit antimicrotubule effects, making it more relevant in oncology . N-(3-carboxypropanoyl)-L-norvaline lacks direct pharmacological data but is utilized in analytical methods for dietary supplement quality control .

Applications: this compound remains primarily experimental, whereas its derivatives (e.g., Compound 76) are advanced in preclinical drug development . N-(3-carboxypropanoyl)-L-norvaline’s role in analytical chemistry highlights the versatility of norvaline derivatives in non-therapeutic fields .

Research and Market Considerations

- Synthesis Challenges: Modifying this compound’s structure requires precise control to balance activity and pharmacokinetics, as seen in Compound 76’s optimized design .

- Market Trends: L-Norvaline derivatives are increasingly used in pharmaceuticals and supplements, with Asia and Europe being key manufacturing hubs .

Q & A

Q. How can researchers align preclinical studies of this compound with NIH guidelines for rigor and transparency?

- Methodological Answer : Adopt ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Report sample size justification, randomization methods, and exclusion criteria. Use sex-balanced animal cohorts and disclose potential conflicts of interest. Share protocols via platforms like Protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.